
5-Methyl-1,3,4-oxadiazol-2-amine
Overview
Description
5-Methyl-1,3,4-oxadiazol-2-amine: is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. This compound is known for its significant chemical and biological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Semicarbazides or Thiosemicarbazides: One common method involves the dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent.
O-Acylation of Amidoxime: Another method includes the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring.
Industrial Production Methods: Industrial production methods for 5-Methyl-1,3,4-oxadiazol-2-amine typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, potassium iodide.
Reducing Agents: Sodium borohydride.
Solvents: Ethanol, tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazole compounds .
Scientific Research Applications
Chemistry: 5-Methyl-1,3,4-oxadiazol-2-amine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antibacterial, antifungal, and antiviral properties .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs with anti-inflammatory, anticancer, and antihypertensive properties .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials .
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression regulation . Additionally, it can interfere with signaling pathways like the NF-kB pathway, which plays a role in inflammation and cancer progression .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar chemical properties but different biological activities.
1,2,3-Oxadiazole: Less commonly studied but still of interest in heterocyclic chemistry.
1,2,5-Oxadiazole: Known for its unique reactivity and applications.
Uniqueness: 5-Methyl-1,3,4-oxadiazol-2-amine stands out due to its broad spectrum of biological activities and its versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Biological Activity
5-Methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an oxadiazole ring with a methyl group at the 5-position and an amine group at the 2-position. Its molecular formula is , with a molecular weight of approximately 114.12 g/mol. The unique structure contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as human carbonic anhydrase II and thymidylate synthase. Inhibition of carbonic anhydrase II affects physiological processes like gastric acid secretion and fluid transport .
- Cell Signaling Modulation : It influences cell signaling pathways, notably inhibiting the NF-kB pathway, which is crucial for regulating immune responses and inflammation.
- Anticancer Activity : Studies indicate that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. Notably, it has shown IC50 values of 0.67 µM against PC-3 (prostate cancer), 0.80 µM against HCT-116 (colon cancer), and 0.87 µM against ACHN (renal cancer) .
The compound's interactions with enzymes and cellular processes are profound:
Biological Activity | Target Enzyme/Pathway | Effect |
---|---|---|
Anticancer | Thymidylate synthase | Growth inhibition in cancer cells |
Antimicrobial | Various microbial enzymes | Inhibition of microbial growth |
Anti-inflammatory | NF-kB signaling pathway | Reduction in inflammatory responses |
Anticonvulsant | Unknown | Modulation of neuronal excitability |
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
-
Anticancer Research : A study evaluated various derivatives of oxadiazole compounds for anticancer activity. The most potent derivatives showed significant growth inhibition across multiple cancer cell lines (Table 1) .
Cell Line IC50 (µM) Compound PC-3 (Prostate) 0.67 N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amines HCT-116 (Colon) 0.80 Various synthesized oxadiazole derivatives ACHN (Renal) 0.87 Selected oxadiazole derivatives - Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several pathogens, suggesting its potential use as an antibacterial agent.
- Applications in Medicinal Chemistry : The compound serves as a building block for synthesizing more complex pharmaceuticals aimed at treating inflammation and cancer .
Case Studies
Several case studies have demonstrated the efficacy of this compound in clinical settings:
Properties
IUPAC Name |
5-methyl-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWYVCQCNFIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366146 | |
Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52838-39-8 | |
Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the metal complexes of 5-methyl-1,3,4-oxadiazol-2-amine Schiff base interact with their target, heat shock protein 90 (Hsp90)?
A: The research investigates the potential of this compound derived Schiff base complexes with Cobalt (II), Nickel (II), and Zinc (II) as Hsp90 inhibitors. While the specific interaction mechanism isn't fully elucidated in this paper, molecular docking studies were employed. These simulations suggest that the metal complexes likely bind to the ATP-binding site of Hsp90 []. This binding could potentially inhibit the chaperone activity of Hsp90, leading to downstream effects like the degradation of client proteins involved in cancer cell survival and proliferation.
Q2: What computational chemistry methods were used to study these metal complexes and their interactions with Hsp90?
A: The researchers utilized Density Functional Theory (DFT) calculations to understand the electronic structure and properties of the synthesized metal complexes []. Furthermore, molecular docking simulations were performed to predict the binding mode and affinity of these complexes towards the ATP-binding site of Hsp90 []. This combined computational approach provides insights into the potential inhibitory activity of the studied compounds.
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